1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine
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Overview
Description
1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine is a compound that features a benzimidazole moiety fused with a piperidine ring. Benzimidazole is a heterocyclic aromatic organic compound, while piperidine is a saturated heterocyclic amine. The combination of these two structures results in a compound with significant potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated using appropriate alkylating agents to introduce the piperidine moiety.
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to large-scale production is also common .
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated derivatives .
Scientific Research Applications
1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 5,6-dimethylbenzimidazole share structural similarities and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and piperidine-4-amine are structurally related and have comparable pharmacological properties.
Uniqueness
1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine is unique due to the combination of the benzimidazole and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Biological Activity
1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structural features suggest possible applications in treating various diseases, including tuberculosis and other infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be synthesized through a reaction involving 4-piperidone hydrochloride and 2-chloromethylbenzimidazole in a dimethylformamide (DMF) solvent, using triethylamine as a base. The synthesis process typically involves refluxing the mixture, followed by purification steps such as recrystallization to yield the final product .
Biological Activity Overview
The biological activities of this compound derivatives have been investigated in various studies. The compound exhibits significant pharmacological properties, particularly in the following areas:
Antitubercular Activity
A study evaluated several derivatives of 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-imine for their antitubercular activity. The results indicated that these compounds possess favorable pharmacokinetic profiles and exhibit potent inhibitory effects against Mycobacterium tuberculosis. The most promising derivatives showed minimal inhibitory concentrations (MICs) comparable to existing antitubercular agents .
Anti-inflammatory and Immunomodulatory Effects
Recent research has highlighted the potential of certain derivatives as NLRP3 inflammasome inhibitors. These compounds demonstrated the ability to reduce interleukin-1 beta (IL-1β) release in lipopolysaccharide (LPS)/ATP-stimulated human macrophages, indicating their role in modulating inflammatory responses . The concentration-dependent inhibition of pyroptosis further underscores their therapeutic potential in inflammatory diseases.
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets involved in disease pathways:
- Inhibition of Enzymatic Activity : Some studies have shown that derivatives can inhibit key enzymes related to pathogenic processes, such as TbMetRS, which is crucial for Trypanosoma brucei survival .
- Modulation of Signal Transduction Pathways : The compound's ability to influence signaling pathways associated with inflammation and cell death suggests a multifaceted mechanism contributing to its biological activity.
Case Studies and Research Findings
Several case studies have been conducted to elucidate the pharmacological profile of this compound:
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c14-10-5-7-17(8-6-10)9-13-15-11-3-1-2-4-12(11)16-13/h1-4,10H,5-9,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBNZEGYOKPCOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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